N-(2,4,6-trinitrophenyl)pyrimidin-2-amine
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Overview
Description
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine is a compound that features a pyrimidine ring substituted with a 2,4,6-trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trinitrophenyl)pyrimidin-2-amine typically involves the nitration of phenylpyrimidine derivatives. One common method is the reaction of 2,4,6-trinitrochlorobenzene with pyrimidin-2-amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures due to the explosive nature of trinitro compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2,4,6-trinitrophenyl)pyrimidin-2-amine involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2 . Additionally, it can inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-trinitrophenyl)naphthalen-1-amine
- N-(2,4,6-trinitrophenyl)naphthalen-2-amine
- **N-(3-nitrophenyl
Properties
CAS No. |
41230-68-6 |
---|---|
Molecular Formula |
C10H6N6O6 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6N6O6/c17-14(18)6-4-7(15(19)20)9(8(5-6)16(21)22)13-10-11-2-1-3-12-10/h1-5H,(H,11,12,13) |
InChI Key |
ITFOFXAVWYVZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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